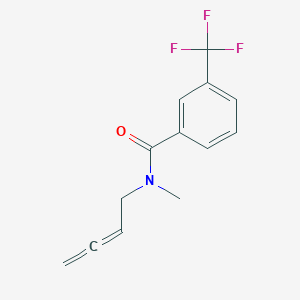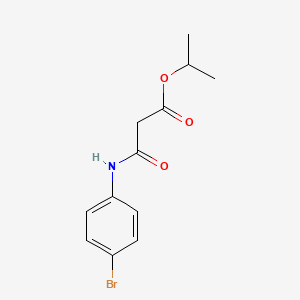![molecular formula C13H14N2O2 B14185363 4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid CAS No. 860344-14-5](/img/structure/B14185363.png)
4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an imidazole ring via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid typically involves the condensation of 1-methyl-1H-imidazole with 4-chloromethylbenzoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylate salts and esters.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of functional materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
Uniqueness
4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid is unique due to its specific structural features, which combine the properties of both benzoic acid and imidazole. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Propiedades
Número CAS |
860344-14-5 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
4-[2-(1-methylimidazol-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-15-9-8-14-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,17) |
Clave InChI |
NFELCPYYEMIHKD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


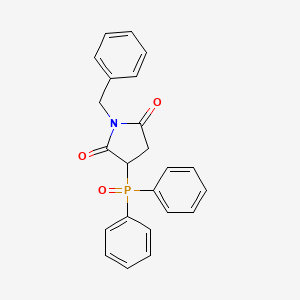
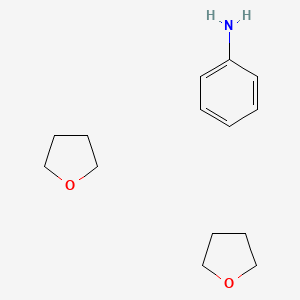
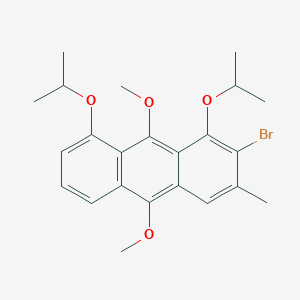
![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
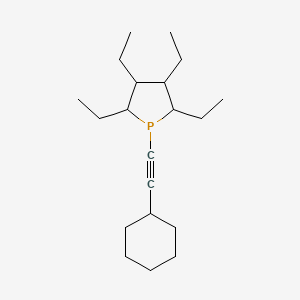
![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
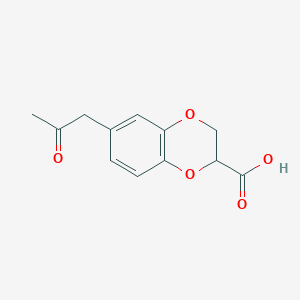
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
